Journal Name:Inorganic and Nano-Metal Chemistry
Journal ISSN:2470-1556
IF:1.514
Journal Website:https://www.tandfonline.com/loi/lsrt21
Year of Origin:0
Publisher:Taylor and Francis Ltd.
Number of Articles Per Year:47
Publishing Cycle:
OA or Not:Not
Finding fulfillment: women's self-efficacy beliefs and career choices in chemistry
Inorganic and Nano-Metal Chemistry ( IF 1.514 ) Pub Date: 2011-09-30 , DOI: 10.1039/C1RP90050A
Research has shown that self-efficacy beliefs are effective predictors of academic major and career choices in middle school, high school, and early college populations. There is little understanding, however, of how these beliefs develop and what influence they have on academic and career choices in women at the advanced undergraduate and graduate levels. This qualitative study identified key factors that contributed to women chemists' academic and career decisions. Participants completed a chemistry self-efficacy survey and participated in three in-depth interviews. The results indicated that the participants' efficacy beliefs were positively influenced primarily by mastery experiences and social support and were undermined by inaccurate social comparisons. Efficacy beliefs were found to help steer them towards different careers, but ultimately value judgments were more influential in directing their career choice. These women did not value the outcomes of chemistry research or find scientific research intrinsically fulfilling, which led them to choose careers that they felt more directly benefitted humanity. Suggestions for showing the value of chemistry research in the classroom and the laboratory are offered.
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Evaluation of computer-based learning material for food chemistry education
Inorganic and Nano-Metal Chemistry ( IF 1.514 ) Pub Date: , DOI: 10.1039/B4RP90004A
Digital exercises were designed and developed for food chemistry education. During the design process, design requirements were described for such exercises. The exercises were evaluated in three case studies, firstly to determine whether the exercises satisfy the design requirements with respect to students’ use and secondly to provide insight into the effect of the course structure and organisation on the value that the students attribute to the exercises. The results show that the exercises meet most of the design requirements. Students found the exercises clear and helpful, and most students confirmed that these exercises helped them in their preparations for their examinations. Despite this, participation in the programme was low when working on the exercises was not compulsory. The differences in evaluation results between the three studies can be explained by differences in the course structure and organisation. [Chem. Educ. Res. Pract., 2005, 6 (2), 64-82]
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Effectiveness of the active learning in organic chemistry faculty development workshops
Inorganic and Nano-Metal Chemistry ( IF 1.514 ) Pub Date: 2019-11-06 , DOI: 10.1039/C9RP00137A
Active learning has been shown to improve student outcomes and learning, yet organic chemistry instructors have been slow to adopt these pedagogies. The Chemistry Collaborations, Workshops, and Communities of Scholars (cCWCS) Active Learning in Organic Chemistry (ALOC) workshops have sought to facilitate the adoption of active learning methods by helping participants define active learning and understand best practices, persuading them to incorporate these practices into their teaching, and supporting their implementation efforts through an online community, Organic Educational Resources (OrganicERs.org). The effectiveness of the workshops was measured over a two-year period using teaching self-efficacy and teaching practices instruments. Comparison to pre-workshop self-efficacy surveys found significant and sustained gains for knowledge about and belief in the efficacy of active learning methods (d = 1.18 compared to pre-workshop responses) and confidence in intention to implement (d = 0.60). Belief that they were implementing more active learning in their classrooms (d = 0.85) was corroborated by the teaching practices survey and survey of class time allocation which also showed statistically significant (p < 0.001) and sustained growth in student centered teaching (d = 1.00), formative assessment (d = 1.04), student–student interactions (d = 0.96), and the amount of class time spent with students working in groups (d = 0.68) for the workshop participants. Gains for participants in the 3 hour Active Learning in Organic Chemistry workshops at the 2016 Biennial Conference on Chemical Education (BCCE) were smaller than those in the 4 day ALOC workshops, but still meaningful. These results indicate that the 2015 and 2016 Active Learning in Organic Chemistry faculty development workshops effectively increased participants’ knowledge about, belief in the efficacy of, and implementation of active learning methods.
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FIXED-RESPONSE QUESTIONS WITH A DIFFERENCE
Inorganic and Nano-Metal Chemistry ( IF 1.514 ) Pub Date: , DOI: 10.1039/B1RP90031E
As we have thought about objective, fixed-response questions there have been recurrent themes of unease. In a previous paper in this journal (CERAPIE 2000,Vol. 1, No. 3, pp. 323-328) we set out evidence from the literature and from our own research, that the “conventional” forms of fixed response questions had serious drawbacks. This paper offers three other types of fixedresponse questions which are designed to overcome these problems, at least in part. [Chem. Educ. Res. Pract. Eur.: 2001, 2, 313-328]
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Evaluating a learning progression on ‘Transformation of Matter’ on the lower secondary level
Inorganic and Nano-Metal Chemistry ( IF 1.514 ) Pub Date: 2018-08-22 , DOI: 10.1039/C8RP00137E
One of the most central tenets of chemistry education is developing an understanding of the processes that involve the Transformation of Matter. Current German curricula postulate content-related abilities (Kompetenzen) that are expected to be achieved by secondary students when graduating from the lower secondary level at grade 10. These abilities can further be differentiated as relating to either structural aspects of matter or to aspects of chemical reaction. Little is known of how Kompetenzen in these two fields develop over time on the lower secondary level. This study aims at elucidating this development by suggesting a hypothetical learning progression for the lower secondary level. This learning progression is visualised as a Strand Map and is investigated using methods from three statistical approaches: Rasch-analyses, Classical Test Theory, and Bayesian Networks. Concurrent data from all three strands of analyses inform the evaluation of the learning progression and support the notion that an understanding of the Transformation of Matter relies on interrelated Kompetenzen to conceptualize Structure of Matter and Chemical Reaction. Moreover, Bayesian networks underline that there is more than one progression when learning about chemistry on the lower secondary level.
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Examination of visuals about the particulate nature of matter in Turkish middle school science textbooks
Inorganic and Nano-Metal Chemistry ( IF 1.514 ) Pub Date: 2015-04-02 , DOI: 10.1039/C5RP00032G
Textbooks are one of the primary teaching tools frequently used in schools and most teachers use them in their classrooms (Sanchez and Valcarcel, 1999). Since there are a lot of abstract concepts in science education, images in science textbooks play a vital role in the learning process (Kenan et al., 2011). Concretization of abstract concepts may ease students' understanding. For this reason, the aim of this study was to examine images about the particulate nature of matter (PNM) in Turkish middle school science textbooks. In other words, visuals were examined with respect to representational levels, relatedness to text, existence and properties of the captions. The rubric developed by Gkitzia et al. (2011) was used to evaluate the images from middle school science textbooks in selected units. A total of 825 images in Turkish middle school science textbooks were identified in related units. In addition, it was found that the most common representation type of images about the PNM in Turkish middle school science textbooks were macroscopic representations (36%). The relatedness of images to the text was also studied. It was concluded that just 4 out of 10 images were completely related and linked to the text. Lastly, it was found that more than half of the images about the PNM in Turkish middle school science textbooks had no caption.
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Examining the effect of lab instructions on students' critical thinking during a chemical inquiry practical†
Inorganic and Nano-Metal Chemistry ( IF 1.514 ) Pub Date: 2020-06-29 , DOI: 10.1039/D0RP00020E
Developing students’ critical thinking skills is often seen as an important educational goal for inquiry assignments. In this study, we investigated to what extent pre-laboratory activities of a chemical inquiry assignment influence students' independent critical thinking. We compared two forms of pre-laboratory activities that are frequently used in educational practice to prepare students for their inquiry assignments: on the one hand paved road pre-laboratory activities that lead students with sensemaking preparatory questions and on the other, critical-thinking pre-laboratory activities in which students start with the development of an experiment plan using provided information and criteria for a good experimental design. We conducted this study two years in succession in senior year Dutch high school chemistry classes during an inquiry assignment that involved the study of the relation between reaction kinetics and molecular reaction mechanisms of organic nucleophilic substitution reactions (SN1/SN2). We focused on aspects associated with critical thinking, such as the desire to understand what is observed and to be able to adjust an existing method or model on the basis of experimental data. The results show that the design of pre-laboratory activities strongly influence the critical thinking exhibited by students during their inquiry activities, whereby students who perform critical thinking pre-laboratory activities are more motivated to think more deeply about the meaning of their measurements than students that perform paved road pre-laboratory activities.
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Examining the relationship between 2D diagrammatic conventions and students' success on representational translation tasks in organic chemistry
Inorganic and Nano-Metal Chemistry ( IF 1.514 ) Pub Date: 2014-12-10 , DOI: 10.1039/C4RP00169A
Two-dimensional (2D) diagrams are essential in chemistry for conveying and communicating key knowledge about disciplinary phenomena. While experts are adept at identifying, interpreting, and manipulating these representations, novices often are not. Ongoing research efforts in the field suggest that students' effective use of concrete and virtual manipulatives can support their development of representational competence in the domain. However, as these affordances are not always present within the learning environment, it is imperative that educators evaluate the influence diagrammatic conventions have on student success in the discipline, specifically on tasks requiring translation between two, 2D diagrams. In this study, we adopt a quantitative approach to examine students' accuracy at translating between Dash–Wedge and Newman projections, as well as Dash–Wedge and Fischer projections when the conventions of each of these representations are varied (e.g., staggered vs. eclipsed conformation of the Dash–Wedge diagram, rotation of the Newman Projection). Results indicate two important findings. First, students perform significantly better on Dash–Wedge to Newman tasks when the Newman projection has undergone no rotation (i.e., when the two representations are exact conformers of one another) compared to simple or complex rotations. Second, students' degree of success on Dash–Wedge to Fischer translation tasks is directly related to the conformation and spatial arrangement of substituents on the Dash–Wedge diagram, with poorer performance noted on tasks in which the visuospatial conformation of the Dash–Wedge representation is both staggered and inconsistent with the participants' preferred viewing perspective. Together, these data reaffirm the need to explore in greater detail how 2D diagrammatic conventions impact novices' ability to successfully translate between representations in organic chemistry.
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Exploring different types of assessment items to measure linguistically diverse students’ understanding of energy and matter in chemistry
Inorganic and Nano-Metal Chemistry ( IF 1.514 ) Pub Date: 2017-11-01 , DOI: 10.1039/C7RP00141J
Energy and matter are fundamental, yet challenging concepts in middle school chemistry due to their abstract, unobservable nature. Although it is important for science teachers to elicit a range of students’ ideas to design and revise their instruction, capturing such varied ideas using traditional assessments consisting of multiple-choice items can be difficult. In particular, the linguistic complexity of these items may hinder English learners (ELs) who speak English as a second language from understanding and representing their ideas. This study explores how multi-modal assessments using different types of open-ended items can document ELs’ and English-dominant students’ (EDSs) understanding of energy and matter in chemistry. 38 eighth-grade, linguistically diverse students taught by one teacher at a low-income middle school completed an assessment designed to elicit their ideas about properties of matter and chemical reactions through arguing from evidence, writing explanations, and developing models of chemical phenomena. The results show that the three types of assessment items captured different correct and alternative ideas that ELs and EDSs held. In particular, modeling appears promising as a tool to assess what ELs know about properties of matter and chemical reactions in middle school chemistry, compared to other written items. The findings of this study provide insights into how different types of assessment items can be used to better understand the range of ideas held by linguistically diverse students.
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Front cover
Inorganic and Nano-Metal Chemistry ( IF 1.514 ) Pub Date: , DOI: 10.1039/C7RP90004J
A graphical abstract is available for this content
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
化学4区 CHEMISTRY, INORGANIC & NUCLEAR 无机化学与核化学4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
1.00 41 Science Citation Index Expanded Not
Submission Guidelines
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